Aluminium scandium trioxide

High-k Dielectrics NAND Flash Memory Equivalent Oxide Thickness

Aluminium scandium trioxide (AlScO₃), also referred to as scandium aluminate, is a perovskite-structured ternary oxide recognized for its combination of an ultrawide bandgap (UWBG) exceeding 8 eV and a high ionic dielectric constant. Synthesized under high pressure, this metastable oxide has emerged as a candidate for next-generation gate dielectrics in NAND flash memory and power electronics, offering a unique balance of electronic properties not found in its binary constituent oxides (Al₂O₃, Sc₂O₃) or other rare-earth scandates.

Molecular Formula AlO3Sc
Molecular Weight 119.936 g/mol
CAS No. 55187-69-4
Cat. No. B12644942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium scandium trioxide
CAS55187-69-4
Molecular FormulaAlO3Sc
Molecular Weight119.936 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Al+3].[Sc+3]
InChIInChI=1S/Al.3O.Sc/q+3;3*-2;+3
InChIKeyUXGVVDQWNOCWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium Scandium Trioxide (AlScO₃) for Advanced Dielectrics and UWBG Electronics: A Procurement Evidence Guide


Aluminium scandium trioxide (AlScO₃), also referred to as scandium aluminate, is a perovskite-structured ternary oxide recognized for its combination of an ultrawide bandgap (UWBG) exceeding 8 eV and a high ionic dielectric constant [1]. Synthesized under high pressure, this metastable oxide has emerged as a candidate for next-generation gate dielectrics in NAND flash memory and power electronics, offering a unique balance of electronic properties not found in its binary constituent oxides (Al₂O₃, Sc₂O₃) or other rare-earth scandates [2].

Why AlScO₃ is Not a Drop-in Replacement for Al₂O₃ or GdScO₃ in High-k Applications


The performance of a gate dielectric is governed by a critical trade-off between its dielectric constant (k-value) and its ability to suppress leakage current. A simple substitution is ineffective because no other in-class material simultaneously achieves the same balance: Al₂O₃ has a low k-value (~9), limiting scalability, while GdScO₃, despite a high k-value (~21), suffers from low breakdown strength (<4 MV/cm) and high leakage, leading to device failure [1]. AlScO₃ uniquely bridges this gap with a moderate k-value (~14-18) and superior leakage suppression, as detailed below [1].

Quantitative Differentiation of AlScO₃: K-Value, Breakdown, and Dopability Benchmarks


Higher Dielectric Constant vs. Al₂O₃ for Enhanced Scalability

AlScO₃ (Sc₁₋ₓAlₓO_y) achieves a k-value of ~14, which is 55% higher than the industry-standard Al₂O₃ (k~9). This directly translates to a lower Equivalent Oxide Thickness (EOT), a critical parameter for continued device scaling beyond the 20 nm node [1].

High-k Dielectrics NAND Flash Memory Equivalent Oxide Thickness

Superior Leakage Suppression vs. GdScO₃ for Operational Reliability

While GdScO₃ offers a very high k-value (~21), its practical use is prohibited by a catastrophic breakdown field of less than 4 MV/cm. In direct comparison, AlScO₃ demonstrates a robust operational window with a large program/erase window of ~14V and good retention, indicating superior insulation integrity under high-field stress [1]. The enhanced crystallization resistance of AlScO₃, which remains less crystalline than GdScO₃ after annealing up to 1000°C, suppresses grain-boundary-assisted leakage paths that plague Gd-scandates [1].

Hybrid Floating Gate Leakage Current Breakdown Field

Lower Leakage Current Density vs. HfO₂ Under High Electric Field

At an applied electric field of 3 MV/cm, AlScO₃ thin films exhibit leakage current densities below 10⁻⁸ A/cm². This is two to three orders of magnitude lower than HfO₂, which shows leakage currents in the 10⁻⁶–10⁻⁵ A/cm² range under identical conditions . This improvement is attributed to a superior conduction band offset (1.5–2.0 eV) with Ga₂O₃ substrates, compared to HfO₂'s offset of 1.0–1.5 eV, and a reduction in oxygen vacancy-related trap states .

Gate Insulator Leakage Current Density Power Electronics

Predicted p-Type Dopability: A Unique Advantage Among UWBG Oxides

First-principles defect calculations (HSE06 functional) predict that AlScO₃ is one of the few UWBG oxides that can be rendered p-type conductive. Acceptor doping (e.g., Mg) is predicted to yield net acceptor concentrations of ~10¹⁷ cm⁻³ with a free-hole polaron ionization energy below 0.1 eV, which is exceptionally low for an 8 eV bandgap material. This places AlScO₃ among the UWBG oxides with the lowest bound small hole polaron ionization energies, a property correlated with its large ionic dielectric constant [1].

Ultrawide Bandgap Semiconductor p-type Doping Computational Screening

Procurement-Guided Application Scenarios for Aluminium Scandium Trioxide


High-k Intergate Dielectric for sub-20 nm NAND Flash Memory

The primary demonstrated application is as a high-k intergate dielectric in hybrid floating gate NAND flash. With a k-value of ~14 enabling EOT scaling and a breakdown field superior to GdScO₃, AlScO₃ facilitates a large program/erase window (~14V) with good retention, directly addressing the leakage and scalability bottlenecks of Al₂O₃ and other scandates [1].

Gate Dielectric for Ultra-Wide Bandgap Power Electronics

The material's large conduction band offset (1.5–2.0 eV) with Ga₂O₃ substrates and its ultra-low leakage current density (<10⁻⁸ A/cm² at 3 MV/cm) make it a promising candidate for gate insulation in Ga₂O₃-based power transistors and diodes, where HfO₂'s insufficient band offset leads to unacceptably high gate leakage [1].

Exploratory p-Channel Device Prototyping in UWBG Platforms

For academic and industrial R&D labs working on the grand challenge of UWBG bipolar electronics, procuring or synthesizing metastable perovskite AlScO₃ is a rational next step. Its computationally predicted p-type dopability with low ionization energies is a unique property among 8 eV bandgap oxides, enabling the investigation of p-channel field-effect transistors or p-n junction diodes that are currently impossible with AlN or Ga₂O₃ [1].

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